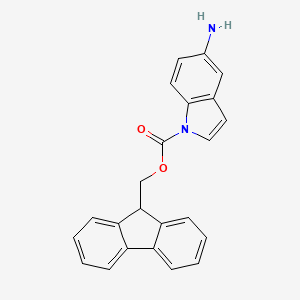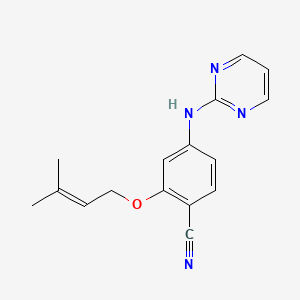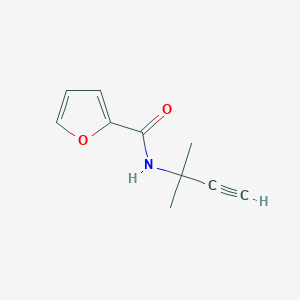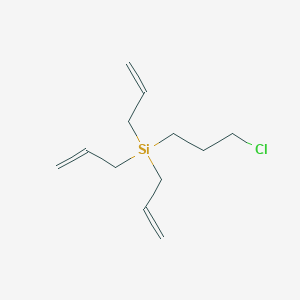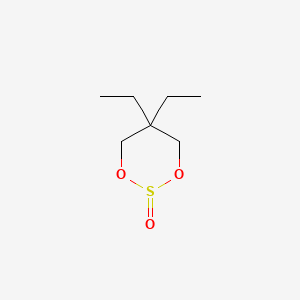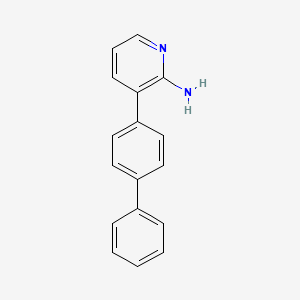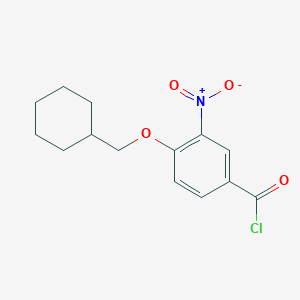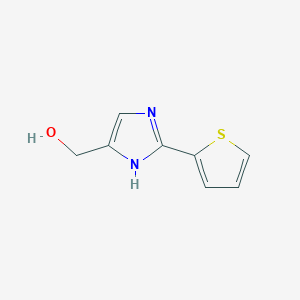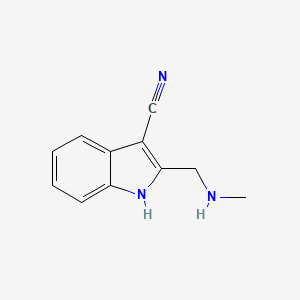![molecular formula C10H9BrO3 B8580075 6-Bromo-2,2-dimethyl-4h-benzo[d][1,3]dioxin-4-one](/img/structure/B8580075.png)
6-Bromo-2,2-dimethyl-4h-benzo[d][1,3]dioxin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2,2-dimethyl-4h-benzo[d][1,3]dioxin-4-one is a chemical compound with the molecular formula C10H9BrO3 and a molecular weight of 257.08 g/mol. This compound is primarily used in research settings and is known for its unique structure, which includes a bromine atom and a dioxin ring. It is not intended for human or veterinary use and is typically utilized in in-vitro studies.
Vorbereitungsmethoden
The synthesis of 6-Bromo-2,2-dimethyl-4h-benzo[d][1,3]dioxin-4-one involves several steps. One common method includes heating 5 g of 5-bromosalicylic acid under reflux with 6.7 g of acetone in a mixture of 25 ml of trifluoroacetic acid and 5 ml of trifluoroacetic anhydride for 5 hours. The reaction mixture is then concentrated under reduced pressure, neutralized with sodium hydrogencarbonate solution, and extracted with diethyl ether. The organic phase is dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by chromatography using silica gel and a 9/1 n-heptane/ethyl acetate mixture.
Analyse Chemischer Reaktionen
6-Bromo-2,2-dimethyl-4h-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions: Typical reagents include trifluoroacetic acid, trifluoroacetic anhydride, and acetone. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2,2-dimethyl-4h-benzo[d][1,3]dioxin-4-one is utilized in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Used in in-vitro studies to understand biological processes and interactions.
Medicine: While not used directly in medicine, it can be part of research to develop new drugs.
Industry: Employed in the development of new materials and chemical processes.
Wirkmechanismus
The exact mechanism of action for 6-Bromo-2,2-dimethyl-4h-benzo[d][1,3]dioxin-4-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use in research. Further studies are needed to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
6-Bromo-2,2-dimethyl-4h-benzo[d][1,3]dioxin-4-one can be compared with other similar compounds such as:
- 6-Bromo-7-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
- 2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanone
These compounds share structural similarities but differ in functional groups and specific applications
Eigenschaften
Molekularformel |
C10H9BrO3 |
|---|---|
Molekulargewicht |
257.08 g/mol |
IUPAC-Name |
6-bromo-2,2-dimethyl-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C10H9BrO3/c1-10(2)13-8-4-3-6(11)5-7(8)9(12)14-10/h3-5H,1-2H3 |
InChI-Schlüssel |
GQDUEOWTICSLQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC2=C(C=C(C=C2)Br)C(=O)O1)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

phosphanium bromide](/img/structure/B8579997.png)
![N-[5-(2-aminopyrimidin-5-yl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B8580002.png)
![Methyl 5-acetylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B8580008.png)
